Dansyltryptamine

Description

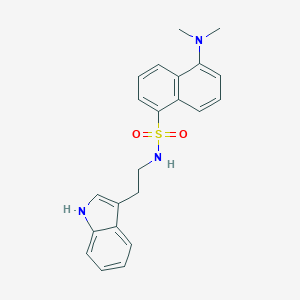

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(dimethylamino)-N-[2-(1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c1-25(2)21-11-5-9-19-18(21)8-6-12-22(19)28(26,27)24-14-13-16-15-23-20-10-4-3-7-17(16)20/h3-12,15,23-24H,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXFAXABPSTODQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342535 | |

| Record name | Dansyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13285-17-1 | |

| Record name | Dansyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13285-17-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of Dansyltryptamine

Established Synthetic Pathways for Dansyltryptamine Preparation

The primary and most established method for the preparation of this compound is through the reaction of tryptamine (B22526) with dansyl chloride. chemicalbook.com This process, known as dansylation, involves the formation of a sulfonamide bond between the primary amine of the tryptamine molecule and the sulfonyl chloride group of dansyl chloride.

The reaction is typically carried out in a suitable solvent, such as acetone (B3395972) or a mixture of water and acetone, under basic conditions. The base, often sodium bicarbonate or a similar mild base, is required to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. The tryptamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

The general reaction is as follows:

Tryptamine + Dansyl Chloride → this compound + HCl

The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Once the reaction is complete, the this compound product is typically isolated and purified using chromatographic methods, such as column chromatography, to remove any unreacted starting materials and byproducts. jst.go.jp Dansyl chloride itself is non-fluorescent but becomes highly fluorescent upon reacting with a primary amine like tryptamine, a property that is useful for detection purposes. chemicalbook.com

Design and Synthesis of this compound Analogs for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the synthesis of a series of structurally related compounds (analogs) to determine which chemical features are responsible for a molecule's biological activity. oncodesign-services.comresearchgate.net By systematically modifying the structure of a lead compound, researchers can identify the key functional groups and structural motifs that influence its potency, selectivity, and pharmacokinetic properties. oncodesign-services.comyoutube.com

For this compound, SAR studies would involve the synthesis of analogs with targeted modifications to its three main structural components: the indole (B1671886) ring system of the tryptamine moiety, the ethylamine (B1201723) side chain, and the dimethylaminonaphthalene ring of the dansyl group. The goal is to investigate how these changes affect the molecule's interaction with biological targets.

Key strategies for designing this compound analogs include:

Modification of the Indole Ring: Introducing substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) at various positions (4, 5, 6, or 7) of the indole ring can alter the molecule's electronics, lipophilicity, and hydrogen bonding capacity. This can influence binding affinity and selectivity for specific receptors.

Alteration of the Ethylamine Side Chain: The length and rigidity of the ethylamine linker can be modified. For example, homologation to a propylamine (B44156) or butylamine (B146782) chain, or the introduction of a methyl group on the alpha-carbon (to create α-methyl-dansyltryptamine), would probe the spatial requirements of the binding pocket.

Modification of the Dansyl Group: The dimethylamino group on the naphthalene (B1677914) ring is crucial for the compound's fluorescent properties. Replacing the methyl groups with other alkyl groups (e.g., ethyl) or altering their position could fine-tune the fluorescence quantum yield and emission wavelength.

The synthesis of these analogs would follow similar principles to the preparation of this compound itself, starting with the appropriately modified tryptamine precursor. nih.govkcl.ac.uk Each new analog is then tested to measure its biological activity, and the results are analyzed to build a comprehensive SAR model. oncodesign-services.com This iterative process of design, synthesis, and testing guides the development of compounds with optimized properties. nih.govrsc.org

Table 1: Potential Modifications of this compound for SAR Studies

| Structural Moiety | Position of Modification | Type of Modification | Potential Impact |

|---|---|---|---|

| Tryptamine | Indole Ring (e.g., C5) | Halogenation (F, Cl, Br) | Altered lipophilicity and electronic properties |

| Indole Ring (e.g., C5) | Hydroxylation (-OH) | Increased polarity, potential H-bonding | |

| Ethylamine Side Chain | α-methylation | Introduction of a chiral center, increased steric bulk | |

| Dansyl Group | Naphthalene Ring | N-demethylation | Altered fluorescence and polarity |

| Naphthalene Ring | Replacement of -N(CH₃)₂ | Modified spectroscopic properties |

Strategies for Isotopic Labeling and Advanced Derivatization

Isotopic labeling is a powerful technique where one or more atoms in a molecule are replaced by their isotope. This is particularly useful in analytical chemistry and metabolic studies, as it allows for the precise tracking and quantification of the labeled molecule without significantly altering its chemical properties. atlanchimpharma.comsilantes.com For this compound, stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated.

Strategies for isotopic labeling include:

Synthesis with Labeled Precursors: The most direct method is to use isotopically labeled starting materials. For example, ¹³C-labeled this compound can be synthesized by using ¹³C-labeled tryptamine or ¹³C-labeled dansyl chloride. nih.gov Similarly, deuterium-labeled analogs can be prepared using deuterated precursors. ckisotopes.comenamine.net

H/D Exchange Reactions: Deuterium can sometimes be introduced into a final molecule through exchange reactions, where C-H bonds are replaced with C-D bonds under specific catalytic conditions, often using D₂O as the deuterium source. princeton.edunih.gov

Isotopically labeled this compound serves as an ideal internal standard for quantitative mass spectrometry-based assays. Because it is chemically identical to the non-labeled analyte, it co-elutes during chromatography and exhibits similar ionization efficiency, but is distinguishable by its higher mass. This allows for highly accurate quantification of the target analyte in complex biological samples. nih.govnih.gov

Advanced Derivatization:

Derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative. nih.gov The synthesis of this compound is itself an act of derivatizing tryptamine to make it fluorescent and detectable. chemicalbook.com Advanced derivatization refers to further modifications to impart specific functionalities. For this compound, this could involve:

Introducing Reactive Groups: A reactive handle, such as a carboxyl or an amino group, could be added to the dansyl or tryptamine moiety. This would allow the this compound analog to be covalently linked to other molecules, such as proteins or solid supports, for use in affinity chromatography or other biochemical assays.

Fine-Tuning Spectroscopic Properties: Synthesis of derivatives with altered substitution on the naphthalene ring can shift the fluorescence excitation and emission wavelengths, which can be useful for multiplexing experiments where multiple fluorescent probes are used simultaneously. ibs.fr

These advanced derivatization and labeling strategies expand the utility of this compound from a simple fluorescent amine to a sophisticated tool for quantitative and functional studies in biochemistry and pharmacology. rsc.org

Catalytic and Stereoselective Approaches in this compound Synthesis

The standard synthesis of this compound from tryptamine and dansyl chloride is a direct nucleophilic substitution reaction that does not typically require catalysis. chemicalbook.com However, catalytic methods can be highly relevant in the synthesis of the precursors or in the creation of more complex analogs. mdpi.comrsc.org

Catalytic Approaches:

While the final dansylation step is efficient, the synthesis of modified tryptamine precursors can benefit significantly from catalysis. For instance, creating substitutions on the indole ring often involves transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings). These methods provide powerful and versatile routes to a wide array of substituted indoles that can then be converted to the desired tryptamine analogs.

Stereoselective Approaches:

Stereoselectivity refers to the preferential formation of one stereoisomer over another. amazon.comrsc.org this compound itself is an achiral molecule as it does not possess any stereocenters. Therefore, its direct synthesis does not require stereoselective control.

However, if a chiral center is introduced into the molecule, stereoselective synthesis becomes critical. A common strategy in medicinal chemistry is the introduction of a methyl group on the α-carbon of the ethylamine side chain to create analogs like α-methyltryptamine. The resulting compound, and its dansylated derivative, would be chiral.

The synthesis of such chiral analogs would require stereoselective methods to ensure the product is obtained as a single enantiomer. numberanalytics.comnih.gov This could be achieved by:

Using a Chiral Auxiliary: A temporary chiral group is attached to the precursor molecule to direct the stereochemical outcome of a key reaction, and is then removed.

Asymmetric Catalysis: A chiral catalyst is used to favor the formation of one enantiomer over the other. rsc.orgnih.gov For example, the synthesis of a chiral amine precursor could be accomplished via the asymmetric reduction of an imine or a related prochiral substrate. chemrxiv.org

These advanced synthetic strategies enable the creation of structurally complex and stereochemically pure this compound analogs, which are essential for detailed investigations of biological interactions where stereochemistry plays a crucial role. nih.gov

Advanced Spectroscopic Characterization and Photophysical Principles of Dansyltryptamine

Elucidation of Environment-Sensitive Fluorescence in Dansyltryptamine Systems

The fluorescence of this compound is profoundly influenced by the polarity of its local environment, a phenomenon known as solvatochromism. This sensitivity arises from the significant difference in the dipole moment of the molecule between its ground and excited states. Upon excitation, there is a redistribution of electron density, leading to a more polar excited state. In polar solvents, this excited state is stabilized to a greater extent than the ground state, resulting in a red-shift (bathochromic shift) of the fluorescence emission spectrum. Conversely, in nonpolar solvents, the emission is observed at shorter wavelengths (blue-shift or hypsochromic shift).

This environment-sensitive fluorescence makes this compound an invaluable tool for probing the hydrophobicity of its binding sites in complex biological systems, such as proteins and membranes. The extent of the spectral shift can provide quantitative information about the polarity of the microenvironment experienced by the probe.

The relationship between the emission maximum of this compound and solvent polarity is often analyzed using the Lippert-Mataga equation, which correlates the Stokes shift with the dielectric constant and refractive index of the solvent. Research on various dansyl derivatives has demonstrated a significant Stokes shift as the solvent polarity is increased, which is indicative of a considerable change in the molecular dipole moment upon excitation. For instance, a pronounced red shift in the emission spectrum is observed when moving from a nonpolar solvent like hexane to a polar solvent like acetonitrile.

Table 1: Solvatochromic Data for a Dansyl Derivative in Different Solvents

| Solvent | Dielectric Constant (ε) | Emission Maximum (λem) (nm) |

| Hexane | 1.88 | 456 |

| Dioxane | 2.21 | 475 |

| Chloroform | 4.81 | 498 |

| Ethyl Acetate | 6.02 | 505 |

| Acetonitrile | 37.5 | 524 |

Note: Data presented is for a thienyl-based dansyl derivative as a representative example of the solvatochromic behavior of dansyl compounds.

Quantitative Fluorescence Lifetime Spectroscopy for Probing Molecular Dynamics

Fluorescence lifetime, the average time a molecule remains in its excited state before returning to the ground state, is another key photophysical parameter of this compound that is sensitive to the environment. The fluorescence lifetime of this compound can be influenced by various factors, including solvent polarity, viscosity, and the presence of quenching agents.

Quantitative analysis of fluorescence lifetime provides a powerful tool to probe molecular dynamics and interactions. For instance, changes in the fluorescence lifetime of this compound can indicate its binding to a macromolecule or its insertion into a lipid membrane. In many cases, the fluorescence decay of this compound is multi-exponential, suggesting the presence of multiple conformations or microenvironments.

The fluorescence quantum yield, which is the ratio of the number of emitted photons to the number of absorbed photons, is also highly dependent on the solvent environment. Generally, in more polar solvents, the non-radiative decay pathways become more efficient, leading to a decrease in both the fluorescence quantum yield and lifetime.

Table 2: Fluorescence Lifetime and Quantum Yield of a Dansyl Derivative in Various Solvents

| Solvent | Fluorescence Lifetime (τ) (ns) | Quantum Yield (Φf) |

| Cyclohexane | 2.5 | 0.75 |

| Toluene | 3.1 | 0.68 |

| Dichloromethane | 4.2 | 0.55 |

| Acetonitrile | 4.9 | 0.42 |

| Methanol | 5.8 | 0.31 |

Note: This data is illustrative for a representative dansyl derivative and highlights the general trend of increasing lifetime and decreasing quantum yield with increasing solvent polarity.

Fluorescence Anisotropy and Polarization Studies of this compound in Complex Media

Fluorescence anisotropy and polarization are powerful techniques used to study the rotational mobility of fluorescent molecules. These methods are based on the principle of photoselective excitation, where excitation with polarized light preferentially excites fluorophores whose transition dipoles are aligned with the polarization of the excitation light. The subsequent emission will also be polarized, and the degree of polarization provides information about the rotational diffusion of the fluorophore during its excited-state lifetime.

In a viscous medium or when bound to a large macromolecule, the rotational motion of this compound is restricted, resulting in a higher fluorescence anisotropy. Conversely, in a low-viscosity solvent, the molecule rotates more freely, leading to a lower anisotropy. This property makes fluorescence anisotropy an excellent tool for studying binding interactions and the microviscosity of complex media such as lipid membranes and protein solutions.

Time-resolved fluorescence anisotropy decay measurements can provide even more detailed information about the rotational dynamics, allowing for the determination of rotational correlation times, which are related to the size and shape of the rotating species. These studies are particularly valuable for characterizing the dynamics of this compound within the heterogeneous environments of biological membranes.

Table 3: Illustrative Fluorescence Anisotropy Data for this compound

| System | Steady-State Anisotropy (r) | Rotational Correlation Time (Φ) (ns) |

| This compound in Water | 0.05 | 0.2 |

| This compound in Glycerol | 0.32 | 50 |

| This compound bound to Bovine Serum Albumin | 0.28 | 25 |

| This compound in DMPC Vesicles | 0.25 | 10 |

Note: These are representative values to illustrate the changes in fluorescence anisotropy and rotational correlation time in different environments.

Applications of Time-Resolved Emission Spectroscopy to Understand Excited State Processes

Time-resolved emission spectroscopy (TRES) is a sophisticated technique that allows for the monitoring of the fluorescence spectrum of a sample as a function of time after excitation by a short pulse of light. TRES provides a detailed picture of the dynamic processes that occur in the excited state, such as solvent relaxation, excited-state reactions, and energy transfer.

For this compound, TRES is particularly useful for studying the process of solvent relaxation around the excited-state dipole. Following excitation, the solvent molecules reorient themselves to stabilize the newly formed, more polar excited state of this compound. This reorientation occurs on a picosecond to nanosecond timescale and results in a time-dependent shift of the fluorescence emission to longer wavelengths (a time-dependent red shift). The kinetics of this spectral shift provide valuable information about the dynamics of the solvent environment.

In complex systems like lipid bilayers, the time-resolved behavior of this compound's fluorescence can be complex, often revealing multiple relaxation processes corresponding to different locations or binding sites of the probe within the membrane. These studies have been instrumental in understanding the heterogeneity and dynamics of lipid membranes. The complex time dependence of the fluorescence of the dansyl group in these lipid bilayer systems can complicate the interpretation of fluorescence quenching and energy transfer experiments mdpi.com.

Integration with Other Spectroscopic Techniques (e.g., UV-Vis Absorption, Circular Dichroism, Nuclear Magnetic Resonance) for Comprehensive Characterization

While fluorescence spectroscopy provides a wealth of information about the excited-state properties and dynamics of this compound, a comprehensive characterization often requires the integration of other spectroscopic techniques that probe different aspects of the molecule's structure and environment.

UV-Vis Absorption Spectroscopy: This technique provides information about the ground-state electronic properties of this compound. The absorption spectrum is complementary to the fluorescence emission spectrum and is essential for determining the Stokes shift. Changes in the absorption spectrum upon binding to a macromolecule can indicate alterations in the ground-state conformation or environment of the probe.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for studying the chiral properties of molecules and is particularly useful for investigating the secondary and tertiary structure of proteins. When this compound binds to a protein, changes in the protein's CD spectrum can provide information about conformational changes induced by the binding event. Furthermore, if the this compound molecule itself becomes chirally constrained upon binding, it can exhibit an induced CD spectrum, providing further insight into the nature of the binding site.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an unparalleled technique for determining the three-dimensional structure of molecules in solution. While the direct NMR study of a fluorescent probe bound to a large protein can be challenging, NMR can provide detailed structural information about the protein itself. This structural information is invaluable for interpreting fluorescence data, as it allows for the correlation of observed photophysical changes with specific structural features of the binding site. For instance, NMR can identify the specific amino acid residues that are in close proximity to the bound this compound, helping to rationalize the observed fluorescence properties.

By combining the insights gained from these complementary spectroscopic techniques, a more complete and detailed understanding of the behavior of this compound in complex systems can be achieved, solidifying its role as a versatile probe in biophysical and biochemical research.

Dansyltryptamine As a Molecular Probe in Chemical and Biological Systems

Investigation of Protein-Ligand and Enzyme-Substrate Interactions

The fluorescent properties of the dansyl group make dansyltryptamine an exceptional tool for exploring the intricacies of protein-ligand and enzyme-substrate interactions. The sensitivity of its fluorescence emission spectrum to the surrounding environment provides a powerful means to monitor binding events and conformational changes.

This compound's fluorescence is significantly enhanced upon binding to the active site of enzymes or other protein binding pockets. This change in fluorescence intensity can be precisely measured to determine the kinetics of binding and the strength of the interaction, quantified by the dissociation constant (Kd). A lower Kd value signifies a higher binding affinity. malvernpanalytical.combio-rad.com

A notable example involves the study of dansyl-L-arginine, a derivative of this compound, with the enzyme trypsin and its precursor, trypsinogen. nih.gov By measuring the enhancement of fluorescence upon binding, researchers were able to determine the dissociation constants for these interactions. Trypsinogen was found to have a single binding site for dansyl-L-arginine with a dissociation constant of 6.9 x 10⁻³ M. In contrast, the active enzyme, trypsin, exhibited two distinct binding sites: one in the active site with a dissociation constant of 6.7 x 10⁻³ M, and a second, allosteric site with a much higher affinity, reflected by a dissociation constant of 4.8 x 10⁻⁴ M. nih.gov

Table 1: Dissociation Constants of Dansyl-L-arginine with Trypsin and Trypsinogen

| Protein | Binding Site | Dissociation Constant (Kd) |

|---|---|---|

| Trypsinogen | Active Site | 6.9 x 10⁻³ M |

| Trypsin | Active Site | 6.7 x 10⁻³ M |

This table illustrates the use of a dansyl-modified ligand to quantify the binding affinities at different sites on an enzyme and its zymogen.

The fluorescence of this compound can be employed to map the active sites of enzymes and shed light on their catalytic mechanisms. When a dansyl-containing substrate or inhibitor binds to an enzyme's active site, changes in the fluorescence signal can provide information about the polarity and accessibility of the binding pocket.

Studies utilizing oligopeptides with a dansyl group at either the N-terminus or C-terminus have been instrumental in probing the extended active site of enzymes like porcine pepsin and Rhizopus-pepsin. nih.gov These studies revealed that the dansyl probe is drawn into the active site primarily due to the specific binding of the peptide portion of the molecule. The active site itself does not show a strong intrinsic affinity for the dansyl group. This approach has also highlighted structural differences between the active sites of different enzymes, as evidenced by the varying affinity for the fluorescent probe in pepsin from different sources. nih.gov

Furthermore, fluorescence quenching experiments can be utilized to infer the proximity of specific amino acid residues to the bound dansyl probe, thereby helping to construct a topographical map of the active site.

Changes in protein conformation are often central to their function and regulation. This compound can serve as a sensitive reporter of these conformational shifts. When a protein undergoes a conformational change, the microenvironment surrounding a bound this compound molecule can be altered, leading to a detectable change in its fluorescence properties, such as intensity, emission wavelength, and anisotropy. nih.gov

Fluorescence anisotropy, in particular, is a powerful technique for monitoring changes in the size and shape of a protein, which are often associated with conformational changes or protein-protein interactions. nih.gov By measuring the change in polarization of the emitted light from a dansyl probe, researchers can gain insights into the rotational mobility of the protein, which is influenced by its conformational state.

The binding of allosteric modulators, molecules that bind to a site other than the active site to regulate protein activity, can also be investigated using this compound. nih.gov A dansyl probe located at a site distant from the allosteric binding site can report on the conformational changes induced by the modulator, providing a means to study the mechanism of allosteric regulation. For instance, the binding of dansyl-L-arginine to an allosteric site on trypsin was identified through fluorescence studies. nih.gov

Studies on Nucleic Acid Binding and Structural Perturbations

While the primary application of this compound has been in the study of proteins, its fluorescent properties also make it a potential probe for investigating interactions with nucleic acids. The binding of small molecules to DNA and RNA can induce structural changes and is a key area of research in molecular biology and drug development. nih.gov

Fluorescence spectroscopy is a valuable tool for probing the structure and dynamics of nucleic acids. nih.gov Fluorescent probes can be used to characterize the three-dimensional arrangement of complex DNA and RNA structures and to analyze structural perturbations that occur upon binding of ligands. While specific studies focusing solely on this compound's interaction with nucleic acids are not extensively documented, the principles of using fluorescent probes to study such interactions are well-established. Future research may explore the utility of this compound in this area, leveraging its sensitivity to the local environment to report on binding events and conformational changes in nucleic acids.

Applications in Membrane Biophysics: Probing Polarity and Dynamics

Biological membranes are complex and dynamic structures that play a crucial role in cellular processes. Fluorescent probes are widely used to study the biophysical properties of membranes, such as polarity, fluidity, and tension. nih.govnih.gov The fluorescence of this compound is highly sensitive to the polarity of its surroundings, making it a suitable probe for characterizing the microenvironment of lipid bilayers.

When incorporated into a lipid membrane, the emission spectrum of this compound can provide information about the local polarity. A shift in the emission wavelength to shorter wavelengths (a blue shift) indicates a more nonpolar environment, while a shift to longer wavelengths (a red shift) suggests a more polar environment. This property can be used to study the heterogeneity of membrane environments and the effects of different lipids or membrane-active compounds on membrane polarity.

Furthermore, the fluorescence lifetime and anisotropy of this compound in a membrane can provide insights into the dynamics of the lipid bilayer, such as its fluidity and the mobility of the probe within the membrane.

Development of Fluorescent Biosensors Utilizing this compound

The sensitivity and environmentally dependent fluorescence of this compound make it an attractive component for the design of fluorescent biosensors. nih.govnih.govalbany.edumdpi.com These biosensors are engineered to detect specific analytes or biological events through a change in their fluorescence signal.

A common strategy for developing a this compound-based biosensor involves coupling it to a recognition element, such as a protein or an aptamer, that specifically binds to the target of interest. Upon binding of the target analyte, a conformational change in the recognition element can alter the environment of the dansyl probe, leading to a measurable change in fluorescence.

For example, a biosensor for a particular enzyme could be designed by incorporating this compound into a substrate that undergoes a conformational change upon being processed by the enzyme. The resulting change in fluorescence would provide a direct measure of the enzyme's activity. The versatility of dansyl chemistry allows for its incorporation into a wide range of molecular scaffolds, opening up possibilities for the development of novel biosensors for various applications in diagnostics, drug discovery, and environmental monitoring. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tryptamine (B22526) |

| Dansyl-L-arginine |

| Trypsin |

| Trypsinogen |

| Porcine pepsin |

| Rhizopus-pepsin |

| Oligopeptides |

| Dansyl group |

Insights into Intermolecular Interactions within Complex Biological Matrices

The utility of this compound as a molecular probe extends to deciphering intricate intermolecular interactions within complex biological milieus, such as cell membranes and protein assemblies. Its fluorescent characteristics are exquisitely sensitive to the polarity and dynamics of its immediate surroundings, providing valuable data on the nature of these interactions.

When introduced into a lipid bilayer, the this compound molecule typically orients itself at the lipid-water interface. The tryptamine moiety can anchor the probe, while the environmentally sensitive dansyl group reports on the local hydration and polarity. Changes in the lipid composition or the phase state of the membrane lead to alterations in the fluorescence emission spectrum of this compound. For instance, in a more fluid, liquid-disordered phase, the dansyl group has greater exposure to water molecules, resulting in a fluorescence emission maximum at a longer wavelength (a red shift). Conversely, in a more ordered, gel-phase bilayer, the probe is shielded from water, leading to a blue shift in its emission.

The fluorescence quantum yield and lifetime of this compound are also significantly influenced by its environment. In non-polar environments, such as the hydrophobic core of a lipid bilayer or the binding pocket of a protein, the quantum yield of this compound is generally high. This is because non-radiative decay pathways are less favored in such environments. The fluorescence lifetime, a measure of how long the molecule remains in the excited state, also tends to be longer in these non-polar contexts.

Fluorescence quenching studies using this compound provide further insights into intermolecular interactions. Quenching can occur through various mechanisms, including collisional quenching by soluble molecules in the aqueous phase or by components within the biological matrix itself. The efficiency of quenching can provide information about the accessibility of the dansyl probe to the quencher, revealing details about the probe's location and the permeability of the surrounding matrix.

Furthermore, fluorescence anisotropy measurements of this compound can elucidate the motional constraints imposed on the probe by its environment. A high degree of anisotropy indicates that the probe's rotation is restricted, suggesting a more ordered or viscous environment. In contrast, low anisotropy values are indicative of greater rotational freedom, characteristic of a more fluid environment.

Detailed research findings have demonstrated the utility of this compound in quantifying these interactions. For example, studies have shown that the fluorescence emission maximum of this compound can shift by tens of nanometers when moving from a polar aqueous environment to the non-polar interior of a lipid vesicle. Accompanying these spectral shifts are significant increases in fluorescence quantum yield and lifetime, providing a multi-parametric view of the intermolecular interactions at play.

The following table summarizes typical fluorescence properties of this compound in different environments, illustrating its sensitivity as a molecular probe.

| Environment | Emission Maximum (λem) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) |

| Water | ~550 nm | Low | Short |

| Dioxane | ~470 nm | High | Long |

| POPC Vesicles | ~520 nm | Intermediate | Intermediate |

| DPPC Vesicles (Gel Phase) | ~510 nm | High | Long |

Structure Activity Relationship Sar and Computational Modeling of Dansyltryptamine

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are built by correlating variations in the physicochemical properties of the molecules with their observed activity, allowing for the prediction of the activity of new, untested compounds. outsystems.comgartner.com The process involves analyzing historical and current data to formulate a statistical model that can forecast future outcomes. outsystems.comgartner.com

In the context of Dansyltryptamine and its analogs, QSAR studies can be instrumental in predicting their efficacy as fluorescent probes or their potential interactions with biological targets. The development of a robust QSAR model begins with a dataset of structurally diverse this compound derivatives with experimentally determined activities. nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can encompass constitutional, topological, geometrical, and electronic properties.

By employing statistical methods such as multiple linear regression, partial least squares (PLS), or machine learning algorithms like genetic algorithms, a QSAR model is constructed that best describes the relationship between the descriptors and the activity. nih.gov The predictive power of the model is then rigorously validated using internal and external validation techniques. A well-validated QSAR model can then be used to screen virtual libraries of this compound analogs, prioritizing the synthesis and testing of compounds with the highest predicted activity, thereby accelerating the discovery process. nih.gov

Molecular Docking and Dynamics Simulations of this compound with Target Biomolecules

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between a small molecule, such as this compound, and its target biomolecule at an atomic level. nih.govmdpi.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com This method involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein and then using a scoring function to rank them. nih.gov For this compound, docking studies can identify potential binding sites on target proteins, elucidate the key amino acid residues involved in the interaction, and predict the binding affinity. This information is crucial for understanding the mechanism of action and for designing more potent and selective analogs. nih.gov

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor interaction by simulating the movement of atoms over time. windows.netnih.gov Starting from the docked complex, an MD simulation can reveal the stability of the binding mode, the conformational changes in both the ligand and the protein upon binding, and the role of solvent molecules in the interaction. youtube.commdpi.com MD simulations are particularly useful for studying the flexibility of the binding pocket and for identifying transient interactions that may not be captured by static docking methods. windows.net By generating an ensemble of conformations, MD simulations can provide a more realistic representation of the binding event and can be used to calculate binding free energies, offering a more accurate prediction of binding affinity. windows.netfrontiersin.org

Together, molecular docking and MD simulations offer a comprehensive in-silico approach to study the interactions of this compound with its biological targets, providing valuable insights for the rational design of new and improved molecular probes. ijpras.com

Electronic Structure Calculations for Understanding Photophysical Properties and Reactivity

Electronic structure calculations, based on the principles of quantum mechanics, are essential for understanding the photophysical properties and reactivity of molecules like this compound. osti.gov These calculations provide detailed information about the distribution of electrons within a molecule and how this distribution changes upon excitation with light.

The photophysical properties of this compound, such as its absorption and fluorescence spectra, are governed by its electronic structure. researchgate.netrsc.org The dansyl fluorophore itself contains an electron-donating dimethylamino group and an electron-withdrawing sulfonyl group attached to a naphthalene (B1677914) ring. researchgate.net This "push-pull" system is responsible for its characteristic strong absorption in the near-UV region and intense fluorescence in the visible region. researchgate.net

Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to model the electronic transitions that give rise to these photophysical properties. utep.edu These calculations can predict the energies of the ground and excited states, the wavelengths of maximum absorption and emission, and the fluorescence quantum yields. nih.govresearchgate.net By understanding the relationship between the molecular structure and the electronic properties, it is possible to predict how chemical modifications to the this compound scaffold will affect its fluorescence characteristics. utep.edu

Furthermore, electronic structure calculations can provide insights into the reactivity of this compound. By calculating properties such as the distribution of electrostatic potential and the energies of the frontier molecular orbitals (HOMO and LUMO), it is possible to predict the most likely sites for chemical reactions and to understand the molecule's stability. nist.gov This information is invaluable for designing new this compound-based probes with tailored photophysical properties and improved chemical stability. nih.govnih.gov

In Silico Design and Optimization of this compound-Based Probes

In silico design and optimization have become indispensable tools in the development of novel molecular probes. nih.gov These computational approaches allow for the rational design of new molecules with desired properties, significantly reducing the time and cost associated with traditional trial-and-error synthesis and testing. uni-saarland.de

The process of in silico design of this compound-based probes begins with the identification of a specific biological target or application. nih.gov Based on the known structure-activity relationships and the insights gained from molecular modeling studies, new analogs of this compound can be designed with modifications aimed at improving properties such as binding affinity, selectivity, and fluorescence response. rsc.orgnih.gov

A variety of computational tools can be employed in this process. Virtual screening of compound libraries can be performed using molecular docking to identify new scaffolds that can be functionalized with the dansyl group. nih.gov Once a promising lead compound is identified, its structure can be optimized in silico to enhance its desired properties. chromatographyonline.commdpi.com This can involve making systematic modifications to the molecule and then using QSAR models, molecular docking, and electronic structure calculations to predict the effect of these changes on the probe's performance.

For example, if the goal is to design a probe with improved binding affinity for a specific protein, molecular docking can be used to identify modifications that enhance the interactions with the protein's binding site. nih.gov If the aim is to shift the fluorescence emission to a different wavelength, electronic structure calculations can guide the selection of appropriate chemical modifications to the dansyl fluorophore. utep.edu This iterative process of in silico design, prediction, and refinement allows for the efficient optimization of this compound-based probes before they are synthesized and tested in the laboratory. uni-saarland.deyoutube.com

Predictive Analytics for Biological and Chemical Efficacy of this compound Analogs

Predictive analytics leverages statistical algorithms, machine learning techniques, and historical data to forecast future outcomes. outsystems.comsophiagenetics.comsas.com In the context of drug discovery and molecular probe development, predictive analytics can be a powerful tool for assessing the potential biological and chemical efficacy of this compound analogs. vivatechnology.comnih.gov

By analyzing large datasets of chemical structures and their associated biological activities, predictive models can be built to forecast the efficacy of new, untested compounds. insightsoftware.comactian.com These models go beyond simple correlations and can identify complex patterns and relationships that are not immediately obvious. gsconlinepress.comresearchgate.net For instance, a predictive model could be trained on a dataset of this compound analogs and their measured binding affinities for a particular target protein. This model could then be used to predict the binding affinity of a new set of virtual analogs, helping to prioritize which compounds to synthesize and test. gsconlinepress.com

Predictive analytics can also be used to forecast other important properties, such as a compound's solubility, metabolic stability, and potential off-target effects. vivatechnology.com By integrating data from various sources, including high-throughput screening, chemical property databases, and computational predictions, a comprehensive profile of a this compound analog can be generated before it is even synthesized. sophiagenetics.com This data-driven approach allows for more informed decision-making throughout the probe development process, from initial hit identification to lead optimization. sophiagenetics.comvivatechnology.com As the field of artificial intelligence and machine learning continues to evolve, the application of predictive analytics in the design and evaluation of molecular probes like this compound is expected to become even more sophisticated and impactful. sas.comvivatechnology.com

Advanced Analytical Methodologies Employing Dansyltryptamine

High-Performance Liquid Chromatography (HPLC) Derivatization and Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and analyzing chemical compounds. However, many biologically important molecules, including tryptamine (B22526), lack a strong chromophore or fluorophore, making them difficult to detect with standard UV-Vis or fluorescence detectors. uni.lu To overcome this limitation, a pre-column derivatization step is employed, where the analyte is reacted with a labeling agent to form a derivative with enhanced detection properties.

Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) is a widely used derivatizing agent for primary and secondary amines, phenols, and imidazoles. ontosight.aimdpi.com The reaction involves the covalent bonding of the dansyl group to the primary amine of the tryptamine molecule. This process, known as dansylation, yields Dansyltryptamine, a derivative that is highly fluorescent and exhibits improved retention on reverse-phase HPLC columns. nih.gov The derivatization reaction is typically straightforward and robust. nih.gov

The resulting this compound can be readily separated from other sample components using reversed-phase HPLC and detected with high sensitivity by a fluorescence detector. nih.gov This approach offers several advantages:

Enhanced Sensitivity: The dansyl group is a powerful fluorophore, allowing for the detection of very low concentrations of the analyte, often in the picomole to femtomole range.

Improved Chromatography: The nonpolar nature of the dansyl group increases the hydrophobicity of the tryptamine molecule, leading to better retention and separation on common C18 stationary phases.

Specificity: The reaction conditions can be optimized to selectively target primary and secondary amines.

A study on the quantification of lysine (B10760008) demonstrated that dansyl derivatives, while requiring careful handling of the derivatizing agent's stability, provide a simple, accurate, and precise method for quantification via HPLC with fluorescence detection. nih.gov

Mass Spectrometry (MS) Applications for Quantitative and Qualitative Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. scilit.com It is an indispensable tool for both the identification (qualitative analysis) and measurement (quantitative analysis) of compounds in complex mixtures. scilit.comcapes.gov.br

When coupled with a separation technique like HPLC (LC-MS), it provides a dual layer of specificity. After the this compound derivative is separated by the HPLC column, it enters the mass spectrometer.

Qualitative Analysis: The mass spectrometer provides the exact mass of the this compound molecule, confirming its identity. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecule is fragmented and the resulting fragment ions create a unique "fingerprint," which provides unequivocal structural confirmation. scilit.com

Quantitative Analysis: MS can operate in highly sensitive modes, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), to precisely measure the amount of this compound present. This makes LC-MS a premier method for trace quantitative analysis in complex matrices like biological fluids. elementlabsolutions.com

The derivatization with dansyl chloride not only aids in chromatographic separation and fluorescence detection but also boosts the signal in positive mode electrospray ionization (ESI), a common ionization technique for LC-MS. nih.gov Research on steroid analysis has shown that derivatization can significantly enhance detection limits in MS. nih.gov Similarly, studies on protein labeling have utilized LC-MS to quantify the efficiency of the dansylation reaction itself. mdpi.com This dual capability for both qualitative confirmation and precise quantification makes LC-MS a definitive method for analyzing this compound. gcms.cz

Microextraction Techniques Coupled with this compound Analysis (e.g., SPME, SBSE, LPME)

Microextraction techniques are advanced sample preparation methods designed to isolate and pre-concentrate analytes from complex matrices while minimizing solvent consumption and sample volume. nih.govexplorationpub.com These "green" analytical techniques are often coupled with chromatographic systems for highly sensitive analysis. wikipedia.org

Solid-Phase Microextraction (SPME): SPME uses a fused-silica fiber coated with a sorbent material. nih.govnih.gov The fiber is exposed to a sample (or its headspace), and analytes partition from the sample matrix onto the fiber coating. mdpi.com The fiber is then transferred to the injection port of a gas or liquid chromatograph for desorption and analysis. nih.gov For polar compounds like amines, derivatization can be performed "on-fiber" or prior to extraction to increase the analyte's affinity for the sorbent coating and improve extraction efficiency. elementlabsolutions.com

Stir-Bar Sorptive Extraction (SBSE): SBSE operates on a similar principle to SPME but uses a magnetic stir bar coated with a significantly larger volume of sorbent (typically polydimethylsiloxane, PDMS). elementlabsolutions.comchromatographyonline.com This larger phase volume allows for higher analyte recovery and greater sensitivity, often up to 1000 times more than SPME. elementlabsolutions.com The stir bar is stirred in the sample, after which it is removed and the analytes are desorbed, usually thermally for GC analysis or via solvent back-extraction for HPLC analysis. chromatographyonline.com For ionizable compounds like tryptamine, adjusting the sample's pH to ensure the analyte is in its neutral form is crucial for efficient extraction into the nonpolar PDMS phase. gcms.cz Alternatively, in-situ derivatization to form a less polar derivative like this compound can dramatically enhance extraction efficiency. chromatographyonline.com Studies on biogenic amines in wine have successfully used SBSE with in-situ derivatization to achieve very low detection limits. nih.gov

Liquid-Phase Microextraction (LPME): LPME encompasses several variations, including single-drop microextraction (SDME) and hollow-fiber LPME (HF-LPME). mdpi.comnih.gov These techniques use a microliter volume of an organic solvent to extract analytes from an aqueous sample. researchgate.net In HF-LPME, the extraction solvent is held within the pores and lumen of a porous hollow fiber, which separates the sample (donor phase) from the acceptor phase. nih.gov This setup protects the extraction phase and is suitable for complex matrices. nih.gov As with other techniques, the efficiency of LPME for polar analytes can be significantly improved by incorporating a chemical derivatization step, converting the analyte into a species with higher affinity for the organic extraction solvent. researchgate.net

| Technique | Principle | Advantages for this compound Analysis |

| SPME | Analyte partitions onto a coated fiber. mdpi.com | Solvent-free, simple, easily automated. elementlabsolutions.com Derivatization enhances selectivity and recovery. |

| SBSE | Analyte sorbs into a larger volume PDMS-coated stir bar. chromatographyonline.com | High sensitivity, high recovery. elementlabsolutions.com Derivatization to this compound increases affinity for PDMS coating. chromatographyonline.com |

| LPME | Analyte partitions into a micro-volume of liquid solvent. researchgate.net | Low solvent use, high enrichment factors. nih.gov Derivatization enhances partitioning into the organic phase. researchgate.net |

Capillary Electrophoresis (CE) and Microfluidic Device Integration

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in a narrow capillary filled with an electrolyte solution under the influence of a high electric field. uni.lu CE offers advantages of high efficiency, short analysis times, and extremely low sample and reagent consumption compared to HPLC. uni.lu

Dansyl derivatives, including this compound, are well-suited for CE analysis. scilit.com Their inherent charge allows for electrophoretic mobility, and their fluorescence enables highly sensitive detection, typically using laser-induced fluorescence (LIF). nih.gov LIF detection in CE can achieve exceptionally low detection limits, often in the attomole range. nih.gov Several studies have demonstrated the successful separation of dansylated amino acids using various CE modes, including micellar electrokinetic chromatography (MEKC) for chiral separations. capes.gov.brscirp.orgrsc.org

The integration of CE onto microfluidic chips (Lab-on-a-Chip) represents a significant technological advancement. nih.govscirp.org These devices miniaturize the entire analytical process—including sample injection, separation, and detection—onto a small chip. nih.gov This integration offers several key benefits:

Speed: Separations can be performed in seconds due to shorter channel lengths. scirp.org

Throughput: The potential for parallel processing allows for the analysis of multiple samples simultaneously. nih.gov

Portability: The small footprint of the devices makes them suitable for on-site analysis. nih.gov

The combination of this compound's fluorescent properties with the speed and efficiency of microfluidic CE devices creates a powerful platform for rapid and sensitive bioanalysis. chem960.com

Development of Automated and High-Throughput Screening Platforms

High-Throughput Screening (HTS) is a drug discovery and research process that uses automation and robotics to rapidly test thousands to millions of chemical, biological, or genetic entities. rsc.org The goal is to quickly identify "hits"—substances that show activity for a specific biological target. rsc.org HTS platforms integrate automated liquid handlers, plate readers, and data analysis software to manage the large scale of experiments. ontosight.aioup.com

The derivatization of analytes with dansyl chloride can be incorporated into HTS workflows. oup.com The fluorescent nature of the dansyl group is particularly advantageous for HTS, as fluorescence is a common and sensitive detection mode in microplate readers. researchgate.net

Several approaches have been developed:

LC-MS Based HTS: In some platforms, derivatization with dansyl chloride is used to enhance the sensitivity of LC-MS/MS analysis for screening purposes. A study screening chemicals for effects on steroidogenesis used dansylation specifically for the detection of estrogens in a 96-well format. oup.com

Fluorescence-Based Assays: HTS assays can be designed where an enzymatic reaction produces or consumes a dansylated substrate. The change in fluorescence can be monitored directly in a microplate reader without a separation step. nih.gov For example, a functional assay for the MraY enzyme was developed using a dansylated substrate, where the formation of the product led to a change in fluorescence, enabling the screening of large compound libraries. nih.gov Another assay for transglutaminase used a dansylated cadaverine (B124047) substrate and a magnetic charcoal separation step to rapidly quench the reaction and measure activity in a 96-well plate format, making it suitable for HTS. researchgate.net

The robust chemistry of dansylation, combined with the intense fluorescence of the resulting this compound derivative, makes it a valuable tool for the development of sensitive and efficient automated and high-throughput screening platforms. researchgate.netfrontiersin.org

Emerging Research Frontiers and Future Perspectives of Dansyltryptamine

The unique photophysical properties of Dansyltryptamine, stemming from the environmentally sensitive dansyl fluorophore attached to a biologically relevant tryptamine (B22526) scaffold, position it as a compound of significant interest in various emerging fields of scientific research. Its potential extends from advanced cellular imaging to the development of novel sensing and therapeutic platforms. This section explores the future frontiers of this compound research, highlighting its potential integration with cutting-edge technologies and its role in advancing our understanding of complex biological systems.

Q & A

Q. How can researchers critically evaluate contradictory findings in this compound’s efficacy across disease models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.